2,6-Difluoro-4-(heptafluoropropan-2-yl)aniline
Description
Properties
IUPAC Name |
2,6-difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F9N/c10-4-1-3(2-5(11)6(4)19)7(12,8(13,14)15)9(16,17)18/h1-2H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILFPHCUPOOMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187887-77-9 | |
| Record name | 2,6-difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(heptafluoropropan-2-yl)aniline typically involves the introduction of fluorine atoms and the heptafluoropropan-2-yl group onto an aniline ring. One common method involves the reaction of 2,6-difluoroaniline with heptafluoropropan-2-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Substitution Reactions
The fluorine atoms at the 2- and 6-positions on the aromatic ring facilitate nucleophilic aromatic substitution (NAS) under specific conditions. The electron-deficient nature of the ring directs incoming nucleophiles to positions activated by the amino group.
Key Examples:
-
Halogen Exchange :
Fluorine atoms can be replaced by other halogens (e.g., Cl, Br) using halogenating agents like AlCl₃ or FeBr₃. For instance, bromination at elevated temperatures (80–100°C) in DMF yields brominated derivatives . -
Hydroxylation :
Hydrolysis under basic conditions (e.g., NaOH, H₂O/THF) introduces hydroxyl groups, though competing side reactions may occur due to the steric hindrance of the heptafluoropropyl group .
Table 1: Substitution Reactions and Conditions
Amidation and Acylation
The amino group at the 4-position undergoes nucleophilic reactions, forming amides or undergoing alkylation. This reactivity is critical in pharmaceutical synthesis, as seen in broflanilide production .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogen substituents (e.g., bromine introduced via substitution).
Example: Suzuki-Miyaura Coupling
-
Substrate : Brominated derivative
-
Catalyst : Pd(PPh₃)₄
-
Conditions :
-
Solvent: DME/H₂O
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Base: K₂CO₃
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Temperature: 90°C, 12 h
-
-
Product : Biaryl derivatives with retained heptafluoropropyl group
Oxidation and Reduction
-
Oxidation :
The amino group resists oxidation under mild conditions but forms nitroso intermediates with strong oxidizers like KMnO₄. -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups (if present) to amines, though this is less relevant for the pre-existing amino structure .
Cyclization Pathways
The amino group facilitates cyclization reactions to form heterocycles. For example:
-
Quinoxaline Formation :
Reaction with α-ketoesters or aldehydes under acidic conditions yields quinoxaline derivatives .
Conditions :
Role of Fluorinated Groups
-
Electronic Effects :
Fluorine atoms deactivate the ring toward electrophilic substitution but enhance reactivity in NAS. -
Steric Effects :
The heptafluoropropan-2-yl group directs reactions to less hindered positions, favoring para-substitution relative to the amino group .
Table 2: Comparative Reactivity of Fluorinated Anilines
| Compound | Reaction Rate (NAS) | Preferred Positions | Source |
|---|---|---|---|
| 2,6-Difluoro-4-(heptafluoropropan-2-yl)aniline | Moderate | 3, 5 | |
| 4-Fluoroaniline | High | 2, 6 | |
| 2-Bromo-4-(heptafluoropropan-2-yl)aniline | Low | 3, 5 |
Industrial and Pharmacological Relevance
Scientific Research Applications
Chemical Properties and Reactivity
The presence of fluorinated groups significantly influences the chemical reactivity of 2,6-difluoro-4-(heptafluoropropan-2-yl)aniline. The electron-withdrawing nature of the fluorine atoms allows the compound to participate in electrophilic aromatic substitution reactions. Additionally, the amino group can act as a nucleophile in reactions such as acylation or alkylation. The heptafluoropropan-2-yl group may also contribute to unique reactivity profiles, particularly in radical mechanisms or the formation of fluorinated derivatives.
Scientific Research Applications
-
Pharmaceutical Development :
- Bioavailability and Metabolic Stability : Compounds similar to this compound often exhibit enhanced lipophilicity and metabolic stability, which can lead to improved bioavailability in drug formulations. Research indicates that fluorinated compounds can interact effectively with biological systems, enhancing their potential therapeutic effects.
- Interaction Studies : Investigations into the interactions of this compound with enzymes and receptors are crucial for understanding its efficacy and safety profile. Techniques such as molecular docking simulations and in vitro assays are utilized to evaluate binding affinities and biological responses.
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Agrochemical Applications :
- Insecticidal Properties : Similar fluorinated compounds have been investigated for their insecticidal activities. For example, broflanilide, a compound with structural similarities, has shown high activity against various agricultural pests. This suggests potential applications for this compound in pest control formulations .
-
Materials Science :
- Fluorinated Polymers : The unique properties imparted by the heptafluoropropyl group may enhance the performance of polymers in various applications, including coatings and adhesives that require specific thermal or chemical resistance.
Comparative Analysis with Related Compounds
To illustrate the uniqueness of this compound compared to structurally similar compounds, a comparative analysis is provided below:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 2-Fluoroaniline | One fluorine atom | Less lipophilic than difluoro variant |
| 4-Fluoroaniline | Fluorine at para position | Different receptor interaction profile |
| Heptafluoropropylamine | No difluoro substitution | Different biological activity potential |
The dual fluorination pattern and specific steric configuration of this compound may enhance its efficacy and selectivity as a therapeutic agent compared to other similar compounds .
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(heptafluoropropan-2-yl)aniline involves its interaction with molecular targets through its fluorine atoms and heptafluoropropan-2-yl group. These interactions can affect the compound’s reactivity and binding affinity to various substrates. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Implications
While direct studies on this compound are absent in the provided evidence, inferences can be drawn from its analogs:
- Synthetic Challenges : Introducing the C3F7 group likely requires specialized fluorination techniques, such as electrochemical fluorination or fluoroalkylation reagents, which are more complex than the sulfonation or boronation steps used for its analogs .
- Environmental Impact : Fluorinated compounds are persistent in ecosystems due to strong C-F bonds. This raises concerns about bioaccumulation, necessitating rigorous ecotoxicological studies if used in agrochemicals .
Biological Activity
2,6-Difluoro-4-(heptafluoropropan-2-yl)aniline is a fluorinated aromatic amine characterized by its unique molecular structure, which includes difluoro and heptafluoropropyl substituents. This compound has garnered interest due to its potential applications in pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
The molecular formula of this compound is , with a molecular weight of approximately 247.12 g/mol. The compound features:
- Two fluorine atoms at the 2 and 6 positions on the benzene ring.
- An amino group at the 4 position.
- A heptafluoropropan-2-yl group , which enhances its chemical reactivity and lipophilicity.
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological effects. Fluorinated compounds are known for their enhanced lipophilicity and metabolic stability, leading to improved bioavailability and efficacy in pharmaceutical applications.
- Electrophilic Aromatic Substitution : The presence of fluorine atoms can influence the reactivity of the compound, allowing it to participate in various electrophilic aromatic substitution reactions.
- Nucleophilic Reactions : The amino group can act as a nucleophile in reactions such as acylation or alkylation, which may lead to the formation of biologically active derivatives.
- Interaction with Biological Targets : Research suggests that fluorinated compounds can interact effectively with enzymes and receptors, potentially influencing metabolic pathways.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,6-Dibromo-4-(heptafluoropropan-2-yl)aniline | Contains bromine instead of fluorine; different reactivity patterns. | |
| 4-(Perfluoropropan-2-yl)aniline | Lacks difluoro substitution; altered hydrophobicity and lipophilicity. | |
| 2-Bromo-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)aniline | Contains bromine and methoxy groups; significantly alters electronic properties. |
The unique combination of difluoro and heptafluoropropyl groups may lead to distinct physical and chemical properties that could be advantageous for specific applications.
Case Studies and Research Findings
Although direct studies on the biological activity of this compound are scarce, insights can be drawn from related research:
- Fluorinated Pharmaceuticals : Research on fluorinated compounds indicates that they often exhibit increased potency and selectivity in drug design due to their favorable pharmacokinetic properties .
- Inhibition Studies : Similar compounds have been tested for their ability to inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated anilines can effectively inhibit cyclooxygenases (COX), enzymes linked to inflammation .
- Molecular Docking Simulations : Computational studies utilizing molecular docking simulations have been employed to predict binding affinities of fluorinated compounds with various biological targets, providing a theoretical framework for understanding their potential efficacy.
Q & A
Q. What are the recommended synthetic routes for preparing 2,6-Difluoro-4-(heptafluoropropan-2-yl)aniline?
The compound can be synthesized via electrophilic aromatic substitution or halogenation strategies. A validated approach involves:
- Fluorination and functionalization : Reacting o-trifluoromethylaniline with 2-heptafluoroiodopropane in dimethyl sulfoxide (DMSO) under controlled conditions (ice-water bath, FeSO₄·7H₂O catalyst, and hydrogen peroxide as an oxidizing agent). Reaction progress is monitored via LC-MS .
- Purification : Column chromatography or recrystallization in chloroform/DMSO mixtures is recommended due to the compound’s moderate solubility .
Q. How should researchers characterize this compound’s structural and electronic properties?
- NMR spectroscopy : Use ¹⁹F NMR to resolve fluorine environments (e.g., heptafluoropropan-2-yl vs. aromatic fluorine substituents). For ¹H NMR, deuterated DMSO is preferred due to solubility limitations .
- X-ray crystallography : Employ SHELX software for structural refinement. The heptafluoropropan-2-yl group may introduce disorder; high-resolution data (>0.8 Å) and twin refinement (via SHELXL) are critical for accurate modeling .
- Mass spectrometry : High-resolution ESI-MS in negative ion mode can confirm molecular weight and fragmentation patterns of fluorinated derivatives .
Q. What solvents and conditions optimize its stability during storage?
- Storage : Keep under inert atmosphere (argon) at –20°C to prevent hydrolysis of the heptafluoropropan-2-yl group.
- Solubility : Soluble in chloroform (slightly) and DMSO. Avoid aqueous buffers due to potential decomposition .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Case example : Discrepancies between calculated and observed ¹⁹F NMR shifts may arise from dynamic effects (e.g., rotational barriers in the heptafluoropropan-2-yl group).
- Crystallographic ambiguity : If X-ray data shows unresolved disorder, use Hirshfeld atom refinement (HAR) in SHELXL to improve electron density maps .
Q. What experimental design considerations are critical for studying its reactivity in cross-coupling reactions?
- Challenges : The electron-withdrawing fluorine substituents deactivate the aromatic ring, limiting nucleophilic substitution.
- Strategy : Use Pd-catalyzed Buchwald-Hartwig amination or Ullmann coupling with CuI/ligand systems. Optimize temperature (80–120°C) and ligand selection (e.g., Xantphos) to enhance yields .
- Monitoring : Track byproducts (e.g., defluorination) via ¹⁹F NMR and adjust reaction time to minimize degradation .
Q. How can computational modeling predict its environmental degradation pathways?
- Degradation mechanisms : Fluorinated anilines are resistant to microbial degradation. Use density functional theory (DFT) to model bond dissociation energies (BDEs) for C–F bonds.
Q. What are the pitfalls in interpreting kinetic data for its thermal stability?
- Decomposition pathways : Thermal gravimetric analysis (TGA) may show mass loss due to heptafluoropropan-2-yl group cleavage above 200°C.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
